(S)-4-Isopropylthiazolidine-2-thione is a chiral compound with the molecular formula C₆H₁₁NS₂ and a molecular weight of approximately 161.3 g/mol. It is characterized by a thiazolidine ring structure, which incorporates both sulfur and nitrogen atoms, making it a valuable compound in synthetic and medicinal chemistry. The compound is typically available as a white to almost white powder or crystalline solid, with a melting point ranging from 69°C to 74°C and a specific rotation of -33.0 to -40.0 degrees (C=1, CHCl₃) .
This compound exhibits notable biological activities, particularly in the fields of antifungal and antidiabetic research:
Several synthetic routes have been developed for (S)-4-Isopropylthiazolidine-2-thione:
(S)-4-Isopropylthiazolidine-2-thione finds applications across various fields:
Research on interaction studies involving (S)-4-Isopropylthiazolidine-2-thione focuses on its complexation with metals and its effects on biological systems:
Several compounds share structural similarities with (S)-4-Isopropylthiazolidine-2-thione. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
(R)-4-Isopropylthiazolidine-2-thione | Chiral Thiazolidine | Enantiomeric form with potentially different biological activity. |
Thiazolidinedione | Thiazolidine Derivative | Known for antidiabetic properties; lacks isopropyl substituent. |
2-Thioxo-1,3-thiazolidin-4-one | Thiazolidinone | Exhibits different reactivity due to the carbonyl group instead of thione. |
(S)-4-Isopropylthiazolidine-2-thione is unique due to its specific stereochemistry and the presence of an isopropyl group, which influences its biological activity and reactivity compared to other similar compounds. Its applications as a chiral auxiliary further distinguish it within this class of compounds .
(S)-4-Isopropylthiazolidine-2-thione possesses the molecular formula C₆H₁₁NS₂ and a molecular weight of 161.28 grams per mole [1] [2] [3]. The compound is characterized by the presence of six carbon atoms, eleven hydrogen atoms, one nitrogen atom, and two sulfur atoms, with these atoms arranged in a specific three-dimensional configuration that determines its unique chemical and physical properties [4].
The molecular weight determination has been consistently reported across multiple analytical sources, with values ranging from 161.28 to 161.3 grams per mole [1] [6]. The precise molecular weight measurement is critical for stoichiometric calculations and purity assessments in synthetic applications.
The compound exhibits a five-membered heterocyclic ring structure known as thiazolidine, which incorporates both sulfur and nitrogen atoms within the ring framework [1] [2]. The thiazolidine ring consists of three carbon atoms, one nitrogen atom, and one sulfur atom arranged in a cyclic configuration. At the fourth position of the ring, an isopropyl group (1-methylethyl group) is attached, while the second position contains a thione functional group (C=S) [3] [7].
The structural configuration can be represented by the InChI string: InChI=1S/C6H11NS2/c1-4(2)5-3-9-6(8)7-5/h4-5H,3H2,1-2H3,(H,7,8)/t5-/m1/s1 [2] [7]. The canonical SMILES representation is CC(C)C1CSC(=S)N1, while the isomeric SMILES notation is CC(C)[C@H]1CSC(=S)N1 [2] .
The thiazolidine-2-thione scaffold exhibits distinctive bond characteristics that contribute to its unique chemical behavior. The carbon-sulfur double bond (C=S) in the thione group represents one of the most significant structural features, with bond lengths typically ranging around 1.652 Å for the thione form [8]. This bond is shorter than typical single C-S bonds, which average approximately 1.813 Å in similar heterocyclic systems [9].
The ring structure contains both C-S and C-N single bonds. The C-S single bonds within the ring typically measure approximately 1.813 Å [9], while the C-N bond lengths in thiazolidine systems generally range around 1.391 Å, which is shorter than the classical C-N bond length of 1.417 Å [9].
Detailed studies of thiazolidine-2-thione derivatives reveal that the sulfur-carbon bonds exhibit considerable variation depending on their position within the molecule. The endocyclic sulfur-carbon bonds (those within the ring) typically show different characteristics compared to the exocyclic thione sulfur-carbon bond [8].
(S)-4-Isopropylthiazolidine-2-thione possesses one stereogenic center at the fourth carbon atom of the thiazolidine ring, where the isopropyl group is attached [2] [7]. The (S)-configuration indicates that the compound exhibits the sinister (left-handed) absolute configuration at this chiral center according to the Cahn-Ingold-Prelog priority rules.
The absolute configuration is confirmed through the specific rotation values, which are consistently negative for the (S)-enantiomer. The specific rotation [α]²⁰/D ranges from -33.0 to -40.0 degrees (c=1, CHCl₃) [1] [2], indicating strong optical activity. The corresponding (R)-enantiomer exhibits a positive specific rotation of +37 degrees under similar conditions [10].
The stereochemical purity of the compound is typically assessed through optical purity measurements, with commercial samples showing enantiomeric excess (ee) values of ≥99:1 [2]. This high optical purity is essential for applications requiring stereospecific interactions, particularly in asymmetric synthesis where the compound serves as a chiral auxiliary.
The melting point of (S)-4-Isopropylthiazolidine-2-thione has been consistently reported across multiple sources with slight variations in the reported ranges. The most commonly cited melting point range is 69.0 to 74.0°C [1] [11], with some sources reporting more specific ranges such as 69-71°C [2] or 66-67°C [12]. These variations likely reflect differences in measurement techniques, sample purity, and crystallization conditions.
The melting point serves as a critical physical property for compound identification and purity assessment. The relatively narrow melting point range indicates good thermal stability of the crystalline form under standard conditions. The compound maintains its solid state at room temperature, with decomposition occurring at significantly higher temperatures [12].
Property | Value | Reference |
---|---|---|
Melting Point Range | 69.0-74.0°C | [1] [11] |
Alternative Range | 69-71°C | [2] |
Alternative Range | 66-67°C | [12] |
Physical State (20°C) | Solid | [1] [11] |
The solubility characteristics of (S)-4-Isopropylthiazolidine-2-thione vary significantly depending on the solvent system employed. The compound demonstrates excellent solubility in chloroform, where it produces an almost transparent solution [1] [11]. This high solubility in chloroform makes it particularly suitable for optical rotation measurements and NMR spectroscopy analysis.
Water solubility data indicates limited aqueous solubility, with no specific quantitative data available in the literature [13] [14]. The compound's hydrophobic nature, attributed to the isopropyl substituent and the sulfur-containing heterocycle, contributes to its poor water solubility characteristics.
The partition coefficient (log P) between n-octanol and water has been reported as 1.2 [13] [14], indicating moderate lipophilicity. This value suggests that the compound has a balanced hydrophobic-hydrophilic character, with a slight preference for the organic phase.
The optical activity of (S)-4-Isopropylthiazolidine-2-thione represents one of its most distinctive physical properties. The specific rotation [α]²⁰/D has been measured at -33.0 to -40.0 degrees when dissolved in chloroform at a concentration of 1 gram per 100 milliliters [1] [2] [11]. This significant negative rotation confirms the (S)-absolute configuration and indicates strong optical activity.
The optical activity measurements are typically performed using the sodium D-line (589 nm) at 20°C, following standard polarimetric procedures. The consistency of reported values across different sources suggests reliable measurement protocols and high enantiomeric purity of commercial samples.
The compound exhibits optical purity with enantiomeric excess values of ≥99:1 as determined by liquid chromatography [2]. This high optical purity is essential for applications in asymmetric synthesis where stereochemical integrity is paramount.
While specific single-crystal X-ray diffraction data for (S)-4-Isopropylthiazolidine-2-thione are limited in the available literature, related thiazolidine-2-thione derivatives provide insight into the typical crystallographic parameters of this compound class. The compound crystallizes as white to almost white powder or crystals [1] [4] [11], suggesting a well-defined crystalline structure.
The density of the compound has been predicted to be approximately 1.17 g/cm³ [12] [10], indicating a relatively compact molecular packing in the solid state. The refractive index has been calculated as 1.591 [12] [10], which is within the typical range for organic compounds containing sulfur atoms.
Crystallographic studies of related thiazolidine derivatives reveal that the thiazolidine ring typically adopts envelope or twist conformations in the solid state [15] [16]. In envelope conformations, one atom deviates significantly from the mean plane of the other four atoms, while twist conformations involve two adjacent atoms deviating from the plane in opposite directions.
The puckering amplitude (q₂) for thiazolidine rings in similar compounds ranges from 0.30 to 0.38 Å [17] [16], indicating moderate ring flexibility. The puckering parameters provide quantitative measures of the degree and type of ring distortion from planarity.
Nuclear magnetic resonance spectroscopy confirms the structural identity of (S)-4-Isopropylthiazolidine-2-thione through characteristic chemical shift patterns and coupling constants. The ¹H NMR spectrum exhibits distinctive signals for the isopropyl group, the thiazolidine ring protons, and the exchangeable NH proton [1] [18] [19].
The isopropyl group typically shows a characteristic doublet for the methyl groups and a multiplet for the methine proton. The thiazolidine ring contributes two distinct CH₂ protons that appear as diastereotopic signals due to the chiral center at C-4. The NH proton appears as a broad signal that may be exchangeable with deuterium oxide.
¹³C NMR spectroscopy provides additional structural confirmation through the distinctive chemical shifts of the carbon atoms. The thione carbon (C=S) typically appears at approximately 180-190 ppm, while the other carbon atoms of the thiazolidine ring and isopropyl group appear at characteristic aliphatic regions [20].
Phosphorus-31 NMR studies of related derivatives show characteristic chemical shifts around -2.16 and -1.66 ppm, providing information about diastereomeric ratios when the compound is used as a chiral auxiliary [20].
Infrared spectroscopy of (S)-4-Isopropylthiazolidine-2-thione reveals characteristic absorption bands that provide structural information about the functional groups present in the molecule. The most distinctive feature is the carbon-sulfur stretching vibration of the thione group, which appears at approximately 1085 cm⁻¹ [21].
The NH stretching vibration typically appears in the region around 3100-3300 cm⁻¹, though this may be broad due to potential hydrogen bonding interactions [21]. The carbon-hydrogen stretching vibrations of the aliphatic portions appear in the typical range of 2800-3000 cm⁻¹.
Ring vibrations and deformations contribute to the fingerprint region below 1500 cm⁻¹. The C-S ring stretching vibrations and various deformation modes provide additional structural confirmation [21].
Vibration Type | Frequency (cm⁻¹) | Assignment |
---|---|---|
ν(C=S) | 1085 | Thione stretching |
ν(N-H) | 3100-3300 | NH stretching |
ν(C-H) | 2800-3000 | Aliphatic CH stretching |
Mass spectrometry analysis of (S)-4-Isopropylthiazolidine-2-thione provides molecular ion peaks and characteristic fragmentation patterns that confirm the molecular formula and structural features. The molecular ion peak appears at m/z 161, corresponding to the molecular weight of the compound [4] [18].
Fragmentation patterns typically involve loss of the isopropyl group or cleavage of the thiazolidine ring. Common fragment ions may include those resulting from the loss of sulfur atoms or the formation of smaller heterocyclic fragments [22].
High-resolution mass spectrometry provides precise mass measurements that confirm the elemental composition. The monoisotopic mass has been reported as 161.033291 Da [3] [7], which matches the calculated value for C₆H₁₁NS₂.
Ultraviolet-visible spectroscopy of (S)-4-Isopropylthiazolidine-2-thione reveals characteristic absorption bands associated with the thione chromophore and the heterocyclic system. The thione group typically exhibits absorption in the near-ultraviolet region due to n→π* transitions involving the sulfur lone pairs and the C=S π* orbital [23] [24].
The compound exhibits thione-thiol tautomerism in solution, which can be monitored through changes in the UV-visible absorption spectra [23] [25]. The thione form predominates in polar solvents, while the thiol form becomes more significant in nonpolar solvents [25].
Temperature-dependent studies reveal that the tautomeric equilibrium is endothermic and entropy-driven [26]. The combined effects of solvent and temperature can influence the relative concentrations of tautomeric forms, with some conditions achieving nearly equal concentrations of thione and thiol forms [26].